2-Boc-5-oxa-2,9-diazaspiro[3.6]decane
Description
2-Boc-5-oxa-2,9-diazaspiro[3.6]decane is a spirocyclic compound featuring a bicyclic structure with nitrogen and oxygen atoms integrated into its scaffold. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . The spiro[3.6]decane core introduces conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery.
Properties
IUPAC Name |
tert-butyl 5-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(9-14)7-13-5-4-6-16-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMHBFSLVUYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most common synthetic route involves:
Step 1: Synthesis of a suitable amino alcohol precursor, often derived from amino acids or amino alcohols, which contains the nitrogen and oxygen functionalities necessary for the spirocyclic framework.
Step 2: Protection of amino groups with Boc anhydride (Boc2O) to prevent undesired side reactions during subsequent steps.
Step 3: Cyclization to form the spirocyclic core, typically via intramolecular nucleophilic attack facilitated by activation of hydroxyl groups or amino groups.
Step 4: Formation of the oxaspiro ring through nucleophilic substitution or cyclization reactions involving suitable electrophiles or activated intermediates.
Step 5: Final purification and characterization of the compound.
Specific Methods and Reagents
| Step | Description | Reagents & Conditions | References/Notes |
|---|---|---|---|
| 1 | Synthesis of amino alcohol precursor | Amino acids or amino alcohols, formaldehyde derivatives | Commonly used starting materials |
| 2 | Boc protection of amines | Boc2O, base (e.g., triethylamine), solvent (dichloromethane) | Standard Boc protection protocol |
| 3 | Cyclization to form spirocyclic core | Intramolecular nucleophilic attack, often under thermal or catalytic conditions | Acid catalysis (e.g., p-toluenesulfonic acid) or base catalysis |
| 4 | Formation of oxaspiro ring | Nucleophilic substitution with epoxides or halogenated intermediates | Use of epoxides or halogenated derivatives to introduce oxygen heteroatom |
| 5 | Deprotection and purification | Acidic or basic work-up, chromatography | Final purification via column chromatography or recrystallization |
Example Procedure (Hypothetical)
- Preparation of Boc-protected amino alcohol: React amino alcohol with Boc2O in the presence of triethylamine in dichloromethane at 0°C to room temperature.
- Cyclization step: Heat the Boc-protected amino alcohol with a dehydrating agent (e.g., polyphosphoric acid) to promote intramolecular cyclization.
- Introduction of oxygen atom: React the intermediate with an epoxide (e.g., ethylene oxide) under basic conditions to form the oxaspiro ring.
- Final steps: Purify the product by chromatography and confirm structure via NMR and MS.
Data Tables Summarizing Key Parameters
| Parameter | Description | Typical Conditions | References |
|---|---|---|---|
| Boc protection | Protecting amine groups | Boc2O, triethylamine, dichloromethane | Standard protocols |
| Cyclization temperature | Promotes ring closure | 25–80°C | Patent WO2018087602A1, literature |
| Oxygen incorporation | Epoxide or halogenation | Ethylene oxide, base catalysis | Patent WO2018087602A1 |
| Purification method | Recrystallization or chromatography | Organic solvents (e.g., ethyl acetate, hexanes) | General organic synthesis |
Research Findings and Optimization Strategies
- Temperature Control: Elevated temperatures (around 35–45°C) during cyclization improve yields and regioselectivity.
- Choice of Solvent: Organic solvents such as dichloromethane, ethyl acetate, or 2-methyltetrahydrofuran are effective for reaction media.
- Protecting Group Stability: Boc groups are stable under mild to moderate conditions, but deprotection requires acidic conditions (e.g., trifluoroacetic acid).
- Stereoselectivity: Chiral auxiliaries or chiral catalysts can be employed to enhance stereoselectivity, especially when synthesizing enantiomerically pure compounds.
Notes on Divergent Methods
- One-Pot Synthesis: Some approaches explore one-pot procedures combining protection, cyclization, and oxygen incorporation steps to streamline synthesis.
- Use of Catalysts: Transition metal catalysts (e.g., palladium, copper) can facilitate cyclization or oxidation steps.
- Alternative Precursors: Using different amino alcohols or epoxide derivatives allows for structural variation and optimization of yields.
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-oxa-2,9-diazaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine, at ambient temperature.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-Boc-5-oxa-2,9-diazaspiro[3.6]decane exhibit potent anticancer properties. For instance, studies have shown that certain modifications of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. Specifically, compounds derived from this structure have demonstrated significant inhibition against CDK8 and CDK19, which are implicated in colorectal cancer .
Table 1: Inhibition Potency of 2-Boc Derivatives Against CDKs
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | CDK8 | 7.2 ± 1.4 |
| Compound B | CDK19 | 6.0 ± 1.0 |
| Compound C | WNT Pathway | 5.0 ± 2.0 |
PARP Inhibition
Another important application is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapies targeting DNA repair mechanisms. Compounds based on the diazaspiro framework have been evaluated for their ability to inhibit PARP-1 activity, showing varying degrees of effectiveness . The structural modifications including the Boc group have been shown to affect the binding affinity and selectivity towards PARP enzymes.
Table 2: PARP Inhibition Profiles of Spiro Compounds
| Compound | IC50 (nM) | Cytotoxicity |
|---|---|---|
| Compound D | 551.6 | Low |
| Compound E | 44.3 ± 1.2 | Moderate |
| Compound F | 4,397 | High |
Synthetic Methodologies
The synthesis of this compound involves several key steps that allow for the introduction of functional groups necessary for biological activity:
- Amide Coupling : This method is often used to attach various substituents to the spiro framework, enhancing its pharmacological profile.
- Boc Deprotection : The removal of the Boc group is a critical step in obtaining active pharmaceutical ingredients that can interact with biological targets effectively.
These synthetic strategies enable the generation of a library of derivatives that can be screened for biological activity.
Case Study 1: Development of Anticancer Agents
A study explored the anticancer potential of various diazaspiro compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against human colorectal carcinoma cell lines while maintaining low toxicity to normal cells . The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance potency.
Case Study 2: PARP Inhibitors in BRCA Mutant Cells
Another investigation focused on the efficacy of spiro compounds as PARP inhibitors in BRCA mutant cancer cells. The findings revealed that specific derivatives not only inhibited PARP activity but also showed selective cytotoxicity against BRCA-deficient cell lines compared to their wild-type counterparts . This selectivity suggests potential therapeutic advantages in treating cancers associated with BRCA mutations.
Mechanism of Action
The mechanism of action of 2-Boc-5-oxa-2,9-diazaspiro[3.6]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Size and Substituent Positioning
- 2-Boc-6-oxa-2,9-diazaspiro[4.5]decane: Differs in spiro ring size ([4.5] vs. [3.6]), altering ring strain and spatial geometry. Commercial availability is noted, with prices ranging from $190–265 per 100–250 mg, indicating its utility as a synthetic intermediate .
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane :
- Positional isomerism of the Boc group (at N9 vs. N2) impacts reactivity. For example, the N9-Boc derivative is listed at €203.00 per 100 mg , suggesting distinct synthetic demand .
- Both compounds share the spiro[3.6]decane core but differ in nitrogen atom placement, affecting hydrogen-bonding capabilities.
Functional Group Variations
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones :
- Feature dione moieties (8,10-diones) absent in the target compound. These groups increase polarity and enable interactions with biological targets via hydrogen bonding, as demonstrated in anticonvulsant studies .
- The absence of diones in 2-Boc-5-oxa-2,9-diazaspiro[3.6]decane may reduce solubility but improve blood-brain barrier penetration for CNS applications.
5-Oxa-8-azaspiro[3.6]decane Hydrochloride :
Key Data Table: Structural and Commercial Comparison
Biological Activity
2-Boc-5-oxa-2,9-diazaspiro[3.6]decane is a compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol. Its structure features a spirocyclic arrangement that includes an oxazolidine ring fused to a diazaspirodecane core, which is notable for its potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability, making it a valuable intermediate in organic synthesis and biological research .
Synthetic Routes
The synthesis of this compound typically involves reactions between suitable oxazolidine precursors and diazaspirodecane derivatives. Common reaction conditions include:
- Base: Sodium hydride or potassium carbonate
- Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Elevated temperatures to facilitate spirocyclic formation
In industrial applications, continuous flow processes are often employed to enhance yield and efficiency .
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation: Using hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
- Reduction: Utilizing lithium aluminum hydride or sodium borohydride to form amine or alcohol derivatives.
- Substitution: Reacting with alkyl halides or acyl chlorides in the presence of bases such as triethylamine .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its unique spirocyclic structure allows it to fit into active sites, modulating enzymatic activity and potentially influencing various biological pathways .
Case Studies and Research Findings
Research has explored the pharmacological implications of diazaspiro compounds, particularly their role as piperazine bioisosteres. A study highlighted that compounds containing diazaspiro cores exhibited varying degrees of inhibition against PARP-1 enzymatic activity. For instance, one derivative showed an IC50 value of 452.8 nM, indicating significant inhibitory potential compared to other analogs .
Table: Biological Activity Comparison of Selected Compounds
| Compound ID | Structure Type | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 10e | Boc-protected diazaspiro | 44.3 ± 1.2 | Inhibition of PARP-1 |
| 15b | Boc-containing analog | 4,397 | Poor PARP inhibition; low cytotoxicity |
| 17b | Boc-protected diazaspiro | 452.8 | Potent PARP inhibitor |
This table summarizes some key findings from studies on various diazaspiro compounds, showcasing their potential as therapeutic agents .
Applications in Medicine
The compound is being investigated for its potential therapeutic properties, particularly in the realms of antimicrobial and anticancer activities. Its structural features make it a candidate for further development in drug discovery efforts targeting enzyme inhibition and receptor modulation .
Q & A
Basic: What experimental design strategies optimize the synthesis of 2-Boc-5-oxa-2,9-diazaspiro[3.6]decane?
Answer:
Sequential experimental design (SED) is a robust method to optimize synthesis parameters. For example, Box and Lucas’s criterion minimizes the joint confidence region of estimated parameters, ensuring high precision in reaction conditions (e.g., temperature, solvent ratios). SED reduces experimental workload by strategically placing observations at critical operational extremes (e.g., high/low reagent concentrations) . For spirocyclic compounds, orthogonal experimental designs (e.g., varying Boc-protection steps and cyclization times) can isolate critical variables affecting yield and purity .
Basic: How can spectroscopic techniques characterize the structural stability of this compound?
Answer:
- NMR : Monitor Boc-group integrity (¹H NMR: tert-butyl protons at ~1.4 ppm) and spirocyclic ring conformation (¹³C NMR: quaternary carbons near 70-80 ppm).
- FT-IR : Track carbonyl stretching (~1680–1720 cm⁻¹) for Boc stability under thermal or acidic conditions.
- MS (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to detect decomposition products (e.g., loss of Boc group: -C₄H₈O₂) .
Advanced: How do computational models predict the solubility and reactivity of this compound in nonpolar solvents?
Answer:
Hybrid mechanistic/data-driven models, such as GC-based ANN (group contribution-artificial neural network), correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility data. For decane-based systems (common in spiro compound formulations), these models account for van der Waals interactions and entropy changes during dissolution . MD simulations can further predict solvent-accessible surfaces of the spiro ring, identifying steric hindrance effects on reactivity .
Advanced: What analytical methods resolve contradictions in stability data under varying pH conditions?
Answer:
- pH-Dependent Stability Assays : Use HPLC to quantify degradation products (e.g., free amine from Boc deprotection) across pH 2–12. Compare Arrhenius plots (thermal degradation) to identify pH-sensitive pathways .
- Controlled Stress Testing : Apply DOE principles (e.g., factorial designs) to isolate pH-temperature interactions. For example, accelerated aging at 40°C/pH 7.4 vs. 25°C/pH 2.0 can reveal hydrolysis mechanisms .
Advanced: How do interfacial phenomena affect the encapsulation efficiency of this compound in microemulsions?
Answer:
Interfacial tension (IFT) between the compound and surfactant phases (e.g., AOT/decane systems) dictates encapsulation. Use pendant drop tensiometry to measure IFT and correlate with dynamic light scattering (DLS) data on droplet size. Adjust water-to-surfactant ratio (W0) to optimize partitioning: higher W0 increases hydrophilic domain volume, enhancing encapsulation of polar spirocyclic cores .
Basic: What are the critical steps for purifying this compound via column chromatography?
Answer:
- Stationary Phase : Use silica gel (60–120 µm) with moderate polarity.
- Eluent Optimization : Start with low-polarity solvents (hexane:ethyl acetate = 9:1) to elute Boc-protected byproducts, then gradient to 3:1 to isolate the target compound.
- TLC Validation : Monitor spots under UV (254 nm) and confirm Rf alignment with HRMS .
Advanced: How to model the compound’s adsorption behavior on molecular sieves for solvent recovery?
Answer:
Apply the Langmuir-Freundlich isotherm to describe multicomponent adsorption equilibria. For n-decane-based systems, sequential experimental design identifies optimal sieve pore size (e.g., 5Å) and temperature (e.g., 25–50°C) to maximize adsorption capacity. Use BET surface area analysis to validate monolayer coverage .
Advanced: What mechanistic insights explain regioselectivity in derivatization reactions of the spirocyclic core?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) reveal electronic and steric effects:
- Nucleophilic Attack : The oxa-oxygen’s lone pairs direct electrophiles to the less hindered diaza-nitrogen.
- Transition-State Analysis : Steric maps show Boc-group shielding reduces reactivity at C9 vs. C2 positions .
Basic: How to validate batch-to-batch consistency in academic-scale synthesis?
Answer:
- QC Protocols : Combine HPLC purity checks (>95%), ¹H NMR integration (Boc-group protons), and Karl Fischer titration (residual solvent <0.1%).
- Statistical Process Control : Use X-bar charts to monitor yield variability (±5% across 10 batches) .
Advanced: How does the compound’s conformational flexibility impact its biological activity?
Answer:
- Conformational Analysis : Variable-temperature NMR (VT-NMR) identifies ring-flipping barriers. For this compound, ΔG‡ values >60 kJ/mol indicate rigid spiro cores, favoring target engagement in enzyme binding pockets.
- Docking Studies : Compare free-energy landscapes (MM-PBSA) of rigid vs. flexible analogs to optimize pharmacophore alignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
